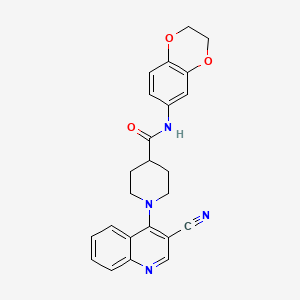

1-(3-cyanoquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide

説明

特性

IUPAC Name |

1-(3-cyanoquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c25-14-17-15-26-20-4-2-1-3-19(20)23(17)28-9-7-16(8-10-28)24(29)27-18-5-6-21-22(13-18)31-12-11-30-21/h1-6,13,15-16H,7-12H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMKRSPCMWTFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=C(C=NC5=CC=CC=C54)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyanoquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or Friedländer synthesis.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution or Sandmeyer reaction.

Formation of the Benzodioxin Moiety: This can be achieved through cyclization reactions involving catechol derivatives.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through reductive amination or other cyclization methods.

Coupling Reactions: The final step involves coupling the quinoline, benzodioxin, and piperidine moieties under suitable conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

1-(3-cyanoquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at different positions depending on the reagents used.

Reduction: Reduction reactions could target the cyano group or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur on the quinoline or benzodioxin rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogenation with palladium on carbon.

Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could yield amines or alcohols.

科学的研究の応用

1-(3-cyanoquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide could have several scientific research applications:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe in biological assays.

Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the synthesis of materials or as a catalyst in certain reactions.

作用機序

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

類似化合物との比較

Comparison with Similar Compounds

Sulfonamide Derivatives with 2,3-Dihydro-1,4-Benzodioxin-6-yl Substituents

Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) (C₁₅H₁₅NO₄S, MW 305 g/mol) exhibit antibacterial activity against Gram-positive and Gram-negative strains, with MIC values comparable to ciprofloxacin . Key differences from the target compound include:

- Structural Motifs : Sulfonamide (-SO₂NH₂) vs. carboxamide (-CONH-) linkage.

- Bioactivity : Sulfonamides primarily target bacterial dihydropteroate synthase, while carboxamides may engage kinases or receptors.

- Potency: Derivatives like 5a-b (alkylated sulfonamides) show enhanced lipoxygenase inhibition (IC₅₀ ~10–20 µM vs.

Ugi-Azide Reaction Products with Benzodioxin Moieties

1-(1-{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (9o) (C₂₆H₂₄N₆O₃S, MW 508.5 g/mol) demonstrates structural complexity with a tetrazole-thiophene hybrid. Unlike the target compound:

- Functional Groups: Tetrazole (N-heterocycle) vs. cyanoquinoline.

- Bioactivity : Tetrazoles often act as bioisosteres for carboxylic acids, influencing pharmacokinetics (e.g., metabolic stability) .

Immunomodulatory PD-1/PD-L1 Inhibitors

The scaffold [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol (e.g., 4b) shows high potency in PD-1/PD-L1 blockade (SoftMax score: 0.8285) . Comparatively:

- Target Specificity: The target compound’s quinoline may favor kinase inhibition (e.g., JAK/STAT), whereas 4b targets immune checkpoints.

- Structural Simplicity: 4b lacks the piperidine-carboxamide bridge, relying on a methanol group for binding.

Antihepatotoxic Flavones and Coumarins

3',4'-(1",4"-Dioxino)flavone (4f) (C₁₉H₁₆O₅, MW 324.3 g/mol) reduces liver enzyme levels (SGOT/SGPT) in rat models, comparable to silymarin . Contrasts with the target compound include:

- Core Structure: Flavone (planar, aromatic) vs. quinoline-piperidine (3D flexibility).

- Mechanism : Flavones act via antioxidant pathways, while carboxamides may modulate enzymatic activity.

Piperidine-4-Carboxamide Derivatives

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide (C₂₄H₂₈N₂O₅S, MW 456.6 g/mol) shares the piperidine-carboxamide core but includes an ethenesulfonyl group. Key distinctions:

- Substituents: Ethenesulfonyl (electrophilic) vs. cyanoquinoline (aromatic, polar).

- Bioactivity : Sulfonyl groups often enhance protein binding but may reduce cell permeability .

Structure-Activity Relationship (SAR) Insights

- Benzodioxin Role : The 2,3-dihydro-1,4-benzodioxin group enhances metabolic stability and π-π stacking in diverse targets .

- Quinoline vs. Sulfonamide: Quinoline’s planar structure favors DNA/protein intercalation, while sulfonamides disrupt enzyme cofactor synthesis .

- Piperidine Flexibility : The piperidine ring in carboxamides improves solubility and target accommodation compared to rigid flavones or coumarins .

生物活性

The compound 1-(3-cyanoquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that integrates several pharmacologically relevant moieties:

- Quinoline ring : Known for various biological activities including antimicrobial and anticancer properties.

- Piperidine ring : Frequently found in drugs due to its ability to interact with neurotransmitter receptors.

- Benzodioxin moiety : Associated with anti-inflammatory and neuroprotective effects.

Biological Activity Overview

Research has indicated that this compound exhibits several promising biological activities:

1. Anticancer Activity

Studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation. For instance, compounds containing the piperidine structure have been evaluated for their effects on various tumor cell lines, demonstrating significant cytotoxicity at micromolar concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K-562 (CML) | 5.2 | Induction of apoptosis |

| MV4;11 (AML) | 4.7 | Cell cycle arrest |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle modulation, which are critical in cancer therapy.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the release of pro-inflammatory cytokines like IL-1β in macrophages stimulated with lipopolysaccharides (LPS) and ATP. This suggests a potential role as an anti-inflammatory agent.

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| IL-1β | 35% |

| TNF-α | 28% |

The mechanism appears to involve the inhibition of the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses.

3. Neuroprotective Activity

Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The structural components of the compound may facilitate interactions with neurotransmitter systems, providing a basis for further exploration in neuropharmacology.

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

- Study on Cancer Cell Lines : A study published in Molecules reported that derivatives similar to this compound exhibited significant cytotoxicity against K-562 and MV4;11 cell lines, with IC50 values suggesting effective inhibition at low concentrations .

- Inflammation Model : In a recent experiment, the compound was tested on human macrophages under inflammatory conditions, showing a marked reduction in IL-1β release, indicating its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic: What are the key steps and analytical methods for synthesizing 1-(3-cyanoquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions between quinoline and piperidine precursors under controlled conditions (e.g., solvent choice, temperature).

- Microwave-assisted synthesis to enhance reaction rates and yields, particularly for cyclization or amide bond formation steps .

- Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) for intermediate validation .

- Characterization using H NMR, C NMR, and ESI-MS to confirm structural integrity and purity .

Basic: How is the compound structurally characterized to confirm its identity?

Methodological Answer:

- X-ray crystallography provides definitive 3D structural data, including bond angles and crystal packing (e.g., triclinic crystal system with , ) .

- NMR spectroscopy identifies proton environments (e.g., cyanoquinolinyl protons at δ 8.5–9.0 ppm) and confirms regiochemistry .

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., for related analogs) .

Advanced: What experimental designs are recommended for evaluating biological activity in cancer research?

Methodological Answer:

- In vitro kinase assays : Test inhibition of protein tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric assays .

- Cell viability assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) with IC determination via MTT or resazurin assays .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .

Advanced: How can structure-activity relationship (SAR) studies be conducted for this compound?

Methodological Answer:

- Functional group modifications : Synthesize analogs with variations in the quinoline (e.g., substituents at C-3 or C-6) or benzodioxin moiety .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .

- Biological testing : Compare IC values across analogs to correlate structural changes with activity .

Basic: What methods assess the compound’s physicochemical stability under varying conditions?

Methodological Answer:

- pH stability studies : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC .

- Thermal stability : Perform thermogravimetric analysis (TGA) or accelerated stability testing at 40–60°C .

- Light sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .

Advanced: How can conflicting bioactivity data from different studies be resolved?

Methodological Answer:

- Assay standardization : Compare protocols for cell lines, incubation times, and reagent batches .

- Purity validation : Re-test compounds with ≥95% purity (via HPLC) to exclude impurity-driven artifacts .

- Dose-response curves : Use nonlinear regression models (e.g., GraphPad Prism) to ensure reproducibility .

Advanced: What computational approaches predict the compound’s ADME properties?

Methodological Answer:

- In silico tools : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), solubility (LogS), and cytochrome P450 interactions .

- Molecular docking : Simulate binding to plasma proteins (e.g., albumin) or metabolic enzymes (e.g., CYP3A4) .

- PBPK modeling : Predict pharmacokinetic profiles using GastroPlus or Simcyp .

Advanced: How is crystallographic data utilized to optimize drug design?

Methodological Answer:

- Crystal structure analysis : Identify hydrogen bonds (e.g., between the carboxamide and kinase active sites) to guide modifications .

- Polymorph screening : Use solvent-drop grinding to discover stable crystalline forms with improved solubility .

Basic: What safety protocols are essential during synthesis and handling?

Methodological Answer:

- Ventilation : Use fume hoods for reactions involving cyanide precursors or volatile solvents .

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with irritants (e.g., DMF, acetic acid) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .

Advanced: How can in silico modeling improve pharmacokinetic profiling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。